molecular formula C16H22N6O4 B4494967 1,3-dimethyl-8-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-8-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4494967
M. Wt: 362.38 g/mol
InChI Key: BWSNTJIGMNTGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-8-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with a piperazine ring and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide and other nitrogen-containing compounds.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the purine base is replaced by a piperazine derivative.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is attached via a carbonylation reaction, where a carbonyl group is introduced to link the tetrahydrofuran ring to the piperazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1,3-dimethyl-8-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethylxanthine: A structurally related compound with similar purine base but lacking the piperazine and tetrahydrofuran moieties.

    8-chlorotheophylline: Another purine derivative with different substituents on the purine ring.

Uniqueness

1,3-dimethyl-8-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine base with a piperazine ring and a tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1,3-dimethyl-8-[4-(oxolane-2-carbonyl)piperazin-1-yl]-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O4/c1-19-12-11(14(24)20(2)16(19)25)17-15(18-12)22-7-5-21(6-8-22)13(23)10-4-3-9-26-10/h10H,3-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSNTJIGMNTGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-8-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
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1,3-dimethyl-8-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
1,3-dimethyl-8-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
1,3-dimethyl-8-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
1,3-dimethyl-8-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
1,3-dimethyl-8-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione

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